molecular formula C23H28ClN3O3 B2518632 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 921895-26-3

2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2518632
CAS No.: 921895-26-3
M. Wt: 429.95
InChI Key: BUACMHKMCCRJIK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic organic compound intended for research and development purposes. It features a complex structure combining a chlorophenoxy group, an acetamide linker, and a morpholinoethyl moiety linked to a 1-methylindoline group. This specific molecular architecture is of significant interest in medicinal chemistry. While the precise biological profile of this compound is under investigation, research on structurally related molecules provides strong direction for its potential research applications. Compounds incorporating a chlorophenoxyacetamide group have been identified as potent inhibitors of osteoclastogenesis, the process of bone resorption, suggesting potential for research into bone diseases like osteoporosis . Furthermore, acetamide derivatives containing a morpholine ring have demonstrated high affinity for sigma-1 receptors, showing significant antinociceptive (pain-blocking) effects in vivo, which makes them valuable tools for neuropharmacological research . Other morpholine-acetamide derivatives have also shown promise in chemotherapeutic research, exhibiting inhibitory activities against targets like carbonic anhydrase and demonstrating anti-proliferative effects on cancer cell lines . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-26-9-8-18-14-17(2-7-21(18)26)22(27-10-12-29-13-11-27)15-25-23(28)16-30-20-5-3-19(24)4-6-20/h2-7,14,22H,8-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUACMHKMCCRJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer research and osteoclastogenesis inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H22ClN3O2
  • Molecular Weight : 351.84 g/mol

The compound features a chlorophenoxy group, a morpholinoethyl moiety, and an indolin structure, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Osteoclastogenesis : The compound has been shown to inhibit the formation of osteoclasts, which are cells responsible for bone resorption. This action is significant in treating osteolytic disorders and preventing bone loss associated with conditions like osteoporosis .
  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the indolin moiety is believed to enhance its interaction with cellular targets involved in tumor growth .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

  • Cell Viability Assay : The compound was tested on several cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (skin cancer). Results indicated a significant reduction in cell viability with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested.
  • Osteoclast Formation Assay : Bone marrow macrophages (BMMs) were treated with the compound in the presence of RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand). The results showed a marked decrease in mature osteoclast formation and F-actin belt formation, indicating effective inhibition of osteoclastogenesis .

In Vivo Studies

In vivo experiments using ovariectomized (OVX) mice models demonstrated that treatment with the compound significantly prevented bone loss. Mice treated with 20 mg/kg of the compound showed improved bone density compared to control groups, supporting its potential as a therapeutic agent for osteoporosis .

Case Studies

StudyObjectiveMethodologyKey Findings
Study 1Evaluate cytotoxicityCell viability assays on cancer cell linesIC50 values between 10 µM - 30 µM; significant inhibition of cell growth
Study 2Assess osteoclast inhibitionTRAP staining assay on BMMsReduced formation of mature osteoclasts; prevention of bone resorption
Study 3In vivo efficacyOVX mouse modelSignificant prevention of OVX-induced bone loss; improved bone density

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide (CAS 922033-80-5)
  • Structure: Differs by replacing the 4-chlorophenoxy group with a simple phenoxy group.
  • Molecular weight: 395.5 g/mol .
2-(2-Methoxyphenoxy)-N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)Acetamide (CAS 922034-49-9)
  • Structure: Features a methoxy group at the 2-position of the phenoxy ring.
  • Impact : The methoxy group introduces steric hindrance and electron-donating effects, which may alter pharmacokinetic properties (e.g., metabolic stability) compared to the chloro-substituted derivative .
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide
  • Structure: Replaces chlorophenoxy with a bulkier naphthyl group.
  • Biological Activity : Demonstrated cytotoxicity in HeLa cells (IC₅₀: ~1 µM), suggesting that aromatic bulk enhances anticancer activity. However, the lack of chlorine may reduce target specificity .

Analogues with Heterocyclic Cores

2-{2-[3-(Benzothiazol-2-ylamino)-4-Oxo-2-Thioxo Thiazolidin-5-Ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)-Acetamide
  • Structure: Integrates a thiazolinone core and benzothiazole substituent.
  • Biological Activity: Exhibited potent anticancer effects (comparable to cisplatin) against HeLa cells, highlighting the importance of the 4-chlorophenoxy-acetamide motif in cytotoxicity .
Pyridazin-3(2H)-One Derivatives (e.g., FPR2 Agonists)
  • Structure: Pyridazinone core with substituted acetamide groups.
  • Impact: While structurally distinct, these compounds share acetamide functionality and demonstrate receptor-specific activation (e.g., FPR2). The chlorophenoxy group in the target compound may confer unique receptor interaction profiles .

Patent-Based Analogues (Benzothiazole Derivatives)

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
  • Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.
  • Impact: The trifluoromethyl group enhances metabolic stability, while the methoxy group influences lipophilicity. Compared to the target compound, this derivative lacks the morpholinoethyl-indoline moiety, which is critical for cellular uptake .

Data Table: Key Features of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
2-(4-Chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide C₂₄H₂₉ClN₃O₄ ~469.0 (estimated) 4-Chlorophenoxy, morpholinoethyl Hypothesized anticancer activity
N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide C₂₃H₂₉N₃O₃ 395.5 Phenoxy Reduced receptor affinity vs. chloro
2-(2-Methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide C₂₄H₃₁N₃O₅ 425.5 2-Methoxyphenoxy Altered metabolic stability
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₂N₂O₃ 314.4 Naphthyl Cytotoxic (HeLa IC₅₀ ~1 µM)
Thiazolinone derivative (Compound PP2) C₂₆H₂₀ClN₃O₃S₂ 522.0 Thiazolinone, benzothiazole Anticancer activity vs. cisplatin

Research Findings and Mechanistic Insights

  • Chlorophenoxy Group: Enhances electron-withdrawing effects, improving binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) .
  • Morpholinoethyl Chain: Increases solubility and modulates cellular uptake, as seen in morpholino-containing cytotoxic agents .
  • Indoline Substitutent : The 1-methylindolin-5-yl group may interact with aromatic residues in enzymes or receptors, influencing selectivity .

Q & A

Q. What strategies ensure reproducibility in synthetic scale-up?

  • Best practices :
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction endpoints during large-scale synthesis .
  • Impurity profiling : Use LC-QTOF-MS to detect trace byproducts (e.g., N-alkylated derivatives) and refine purification steps .

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